molecular formula C12H14N2 B7459889 N-propylquinolin-8-amine

N-propylquinolin-8-amine

Cat. No.: B7459889
M. Wt: 186.25 g/mol
InChI Key: OEWPDALKKGDTMT-UHFFFAOYSA-N
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Description

N-Propylquinolin-8-amine is a quinoline derivative featuring a propyl chain attached to the amine group at the 8-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.

Properties

IUPAC Name

N-propylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h3-7,9,13H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWPDALKKGDTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propylquinolin-8-amine can be synthesized through several methods. One common approach involves the reaction of quinoline with N-propylamine under specific conditions. The reaction typically requires a catalyst, such as stannic chloride or indium(III) chloride, to facilitate the formation of the desired product . The reaction is usually carried out under aerobic conditions, and the yield can be optimized by adjusting the reaction time and temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot synthesis starting from ortho-nitro N-propargyl anilines. This method utilizes stoichiometric amounts of stannous chloride dihydrate or indium powder to achieve the desired product . The process is scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-propylquinolin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular features of N-propylquinolin-8-amine and related compounds derived from the evidence:

Compound Name Substituents (Quinoline-8-amine) Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
This compound N-propyl C₁₂H₁₄N₂ 186.25* Linear alkyl chain, moderate lipophilicity -
N-(5-Methoxyquinolin-8-yl)propanamide 5-methoxy, N-propanamide C₁₇H₁₅N₃O₂ 293.32 Methoxy (electron-donating), amide linkage
6-Methoxy-N-[3-(piperidin-4-yl)propyl]quinolin-8-amine 6-methoxy, N-piperidinylpropyl C₁₈H₂₆N₄O·2HCl 407.35 (free base) Bulky amine substituent, hydrochloride salt
N-Cyclopropyl-5-nitroquinolin-8-amine 5-nitro, N-cyclopropyl C₁₂H₁₁N₃O₂ 229.23 Nitro (electron-withdrawing), cyclopropyl ring
N-(Butan-2-yl)quinolin-8-amine N-branched butyl C₁₃H₁₆N₂ 200.28 Branched alkyl chain, increased steric hindrance
N,N-Dimethylquinolin-8-amine N,N-dimethyl C₁₁H₁₂N₂ 172.23 Dimethylamine (high basicity)

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The linear propyl chain in this compound likely enhances lipophilicity compared to polar groups like methoxy () or nitro (), improving membrane permeability. Branched alkyl chains (e.g., N-(butan-2-yl), ) may reduce solubility but increase metabolic stability.
  • Methoxy groups () are electron-donating, which could stabilize intermediates in synthetic pathways.
  • Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, whereas non-ionic alkyl chains () may require formulation aids for bioavailability.

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